molecular formula C20H17N5O4 B11056880 5-Cyano-6-(dicyanomethylidene)-2-methyl-4-(3,4,5-trimethoxyphenyl)-1,6-dihydropyridine-3-carboxamide

5-Cyano-6-(dicyanomethylidene)-2-methyl-4-(3,4,5-trimethoxyphenyl)-1,6-dihydropyridine-3-carboxamide

Cat. No.: B11056880
M. Wt: 391.4 g/mol
InChI Key: AZEMZYAGNDPKQA-UHFFFAOYSA-N
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Description

5-CYANO-6-(DICYANOMETHYLENE)-2-METHYL-4-(3,4,5-TRIMETHOXYPHENYL)-1,6-DIHYDRO-3-PYRIDINECARBOXAMIDE is a complex organic compound known for its potential applications in medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structure, which includes a pyridine ring substituted with cyano, dicyanomethylene, methyl, and trimethoxyphenyl groups. The presence of these functional groups contributes to its diverse chemical reactivity and potential biological activities.

Preparation Methods

The synthesis of 5-CYANO-6-(DICYANOMETHYLENE)-2-METHYL-4-(3,4,5-TRIMETHOXYPHENYL)-1,6-DIHYDRO-3-PYRIDINECARBOXAMIDE typically involves multi-step organic reactions. One common synthetic route includes the condensation of appropriate aldehydes with cyanoacetamide derivatives under basic conditions, followed by cyclization and further functional group modifications. Industrial production methods may involve optimized reaction conditions, such as controlled temperature, pressure, and the use of catalysts to enhance yield and purity.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxo derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride, resulting in the formation of reduced analogs.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles under suitable conditions.

    Common Reagents and Conditions: Typical reagents include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions often involve specific solvents, temperatures, and p

Properties

Molecular Formula

C20H17N5O4

Molecular Weight

391.4 g/mol

IUPAC Name

5-cyano-6-(dicyanomethylidene)-2-methyl-4-(3,4,5-trimethoxyphenyl)-1H-pyridine-3-carboxamide

InChI

InChI=1S/C20H17N5O4/c1-10-16(20(24)26)17(13(9-23)18(25-10)12(7-21)8-22)11-5-14(27-2)19(29-4)15(6-11)28-3/h5-6,25H,1-4H3,(H2,24,26)

InChI Key

AZEMZYAGNDPKQA-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=C(C(=C(C#N)C#N)N1)C#N)C2=CC(=C(C(=C2)OC)OC)OC)C(=O)N

Origin of Product

United States

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